![molecular formula C8H8ClF2N B1465014 4,6-Difluoroindoline hydrochloride CAS No. 1803601-85-5](/img/structure/B1465014.png)
4,6-Difluoroindoline hydrochloride
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Overview
Description
Synthesis Analysis
4,6-Difluoroindoline hydrochloride is synthesized by the reaction of indole or its derivatives with difluoroacetic acid or its derivatives. The reaction is carried out in the presence of a catalyst such as palladium, platinum, or copper.Molecular Structure Analysis
The molecular formula of 4,6-Difluoroindoline hydrochloride is C8H8ClF2N. The molecular weight is 191.6 g/mol.Physical And Chemical Properties Analysis
The compound has a melting point of 244-245°C and is soluble in water, ethanol, and other organic solvents. It is a crystalline solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 4,6-Difluoroindoline hydrochloride is used as a standard or reagent in various analytical methods. Its well-defined properties make it suitable for use in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), aiding in the identification and quantification of substances.
Each of these applications demonstrates the versatility and importance of 4,6-Difluoroindoline hydrochloride in scientific research. Ongoing studies continue to uncover new uses and deepen our understanding of this compound’s potential in various fields .
Safety and Hazards
properties
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHUXUMZLPCPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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